N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide
Description
N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties linked via an acetamide group. The first indole is substituted at the 1-position with a methyl group, while the second is unsubstituted at the 6-position.
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(4-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O/c1-13-3-2-4-18-16(13)8-10-22(18)12-19(23)21-15-6-5-14-7-9-20-17(14)11-15/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
GEEKYUFBCXBJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide (CAS Number: 1282107-56-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 1282107-56-5 |
The compound's biological activity has been linked to its ability to induce cell death through mechanisms such as methuosis, a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles. Research indicates that compounds with indole structures can disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells .
Case Studies
- Induction of Methuosis : A study evaluated a series of indolyl-pyridinyl compounds, including derivatives similar to this compound. It was found that these compounds could effectively induce methuosis in glioblastoma (GBM) cells at concentrations as low as 2.5 μM, demonstrating significant cytotoxic effects without causing growth arrest .
- Microtubule Disruption : Another investigation highlighted that certain substitutions at the indole positions significantly altered the biological profile of related compounds, enhancing their ability to disrupt microtubule dynamics and increase cytotoxicity against cancer cell lines .
- In Vitro Efficacy : In vitro studies have shown that compounds with similar structures exhibit potent antiproliferative activities across various cancer cell lines such as HeLa and MCF-7. For instance, one derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential for further development as a therapeutic agent .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various assays:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Induction of apoptosis |
| MCF-7 | 0.34 | Microtubule inhibition |
| HT-29 | 0.86 | Cell cycle arrest |
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the indole rings significantly influences the biological activity and potency of the compound. Electron-donating groups tend to enhance anticancer activity by facilitating better interaction with biological targets such as tubulin .
Scientific Research Applications
Anticancer Activity
The indole scaffold is well-known for its presence in numerous natural and synthetic compounds that exhibit anticancer properties. N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide has been investigated for its cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : In a study evaluating the anticancer activity of indole derivatives, compounds similar to this compound were tested against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines. The results indicated significant cytotoxicity, with some derivatives showing IC50 values lower than standard treatments like erlotinib .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HCT116 | TBD |
| This compound | A549 | TBD |
| This compound | A375 | TBD |
Note: Specific IC50 values for the compound are yet to be determined in this context.
Enzyme Inhibition
This compound has also been studied for its potential as an inhibitor of key enzymes involved in cancer progression, such as cyclooxygenase (COX) and epidermal growth factor receptor (EGFR).
Other Biological Activities
Beyond its anticancer properties, this compound may exhibit other pharmacological activities:
Neuroprotective Effects
Research indicates that indole derivatives can possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could enhance its therapeutic potential .
Anti-inflammatory Properties
Indole compounds are often associated with anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could provide additional therapeutic avenues, particularly in diseases characterized by chronic inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Acetamide Derivatives
The following table summarizes key structural and functional differences between N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide and related compounds:
Structural and Electronic Differences
- Substituent Effects: The 4-methyl group on the indole-1-yl moiety in the target compound likely increases lipophilicity compared to polar substituents (e.g., hydroxyl in J114 or nitro in compound 10l ). This may enhance membrane permeability but reduce aqueous solubility.
Indole Positional Isomerism :
Pharmacological Implications
- Anticancer Activity: Compound 10m (indole-3-yl) inhibits Bcl-2/Mcl-1 with IC₅₀ values in the nanomolar range, attributed to its chlorobenzoyl and pyridinyl substituents . The target compound’s bis-indole structure could theoretically engage multiple binding sites but requires empirical validation.
- Anti-Inflammatory/Pyroptosis Inhibition :
- J114 suppresses NLRP3-dependent caspase-1 activation (IC₅₀ ~1 μM) via its indole-6-yl and hydroxyphenyl groups . The target compound’s methyl group may alter NLRP3 affinity compared to J114’s polar substituents.
Q & A
Q. Methodological Guidance
- Experimental :
- Theoretical :
How should researchers address contradictions in biological activity data across studies, such as variable IC50_{50}50 values?
Q. Data Contradiction Analysis
- Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Solubility Issues : Use of DMSO as a solvent can alter compound aggregation states.
- Resolution :
What purification techniques are most effective for isolating this compound, particularly when scaling up synthesis?
Q. Advanced Purification Strategies
- Flash Chromatography : Employ silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to remove unreacted starting materials.
- Recrystallization : Use ethanol/water mixtures to achieve high-purity crystals (>95% by HPLC) .
How can researchers assess the stability of this compound under storage and experimental conditions?
Q. Stability Protocol
- Storage : Keep in airtight containers at –20°C under inert gas (N) to prevent oxidation of the indole ring.
- In Situ Stability : Monitor degradation via HPLC after 24-hour exposure to PBS (pH 7.4) at 37°C .
What in silico tools are suitable for predicting the binding mode of this compound with targets like Bcl-2/Mcl-1?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
